molecular formula C6H9NOS B14379395 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one CAS No. 88152-51-6

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one

Katalognummer: B14379395
CAS-Nummer: 88152-51-6
Molekulargewicht: 143.21 g/mol
InChI-Schlüssel: OPFGBPYPQLNPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic organic compound with the molecular formula C6H9NOS. It is a member of the thiazine family, which is characterized by a six-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with a thiourea derivative, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvent systems that facilitate the formation of the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazine derivatives. Substitution reactions can introduce various functional groups onto the thiazine ring, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyl-2,3-dihydro-4H-1,3-thiazin-4-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

88152-51-6

Molekularformel

C6H9NOS

Molekulargewicht

143.21 g/mol

IUPAC-Name

2,6-dimethyl-2,3-dihydro-1,3-thiazin-4-one

InChI

InChI=1S/C6H9NOS/c1-4-3-6(8)7-5(2)9-4/h3,5H,1-2H3,(H,7,8)

InChI-Schlüssel

OPFGBPYPQLNPCM-UHFFFAOYSA-N

Kanonische SMILES

CC1NC(=O)C=C(S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.